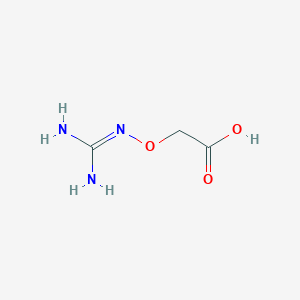

2-(Diaminomethylideneamino)oxyacetic acid

Beschreibung

Eigenschaften

CAS-Nummer |

27091-81-2 |

|---|---|

Molekularformel |

C3H7N3O3 |

Molekulargewicht |

133.11 g/mol |

IUPAC-Name |

2-(diaminomethylideneamino)oxyacetic acid |

InChI |

InChI=1S/C3H7N3O3/c4-3(5)6-9-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) |

InChI-Schlüssel |

OPLUJWAPWQRITI-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)ON=C(N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diaminomethylideneamino)oxyacetic acid typically involves the reaction of glycine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The general reaction scheme is as follows:

- Glycine reacts with cyanamide in the presence of hydrochloric acid.

- The intermediate formed is hydrolyzed to produce 2-(Diaminomethylideneamino)oxyacetic acid.

Industrial Production Methods

Industrial production of 2-(Diaminomethylideneamino)oxyacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diaminomethylideneamino)oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with modified amino or carboxyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Diaminomethylideneamino)oxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and metabolic disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Diaminomethylideneamino)oxyacetic acid involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aminobutyrate aminotransferase activity, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This inhibition affects various biochemical processes, including neurotransmitter regulation and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanidinoacetic acid: A closely related compound with similar structural features.

Aminooxyacetic acid: Another compound with comparable functional groups and biological activities.

Uniqueness

2-(Diaminomethylideneamino)oxyacetic acid is unique due to its specific combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit specific enzymes and alter metabolic pathways sets it apart from other similar compounds.

Biologische Aktivität

2-(Diaminomethylideneamino)oxyacetic acid, also known as aminooxyacetic acid (AOAA), is a compound that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Aminooxyacetic acid functions primarily as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. It notably inhibits 4-aminobutyrate aminotransferase (GABA-T), leading to increased levels of gamma-aminobutyric acid (GABA) in tissues. This inhibition has implications for neurological conditions where GABA levels are critical, such as epilepsy and Huntington’s disease .

Table 1: Inhibition Profile of Aminooxyacetic Acid

| Enzyme Target | Inhibition Type | Biological Implication |

|---|---|---|

| 4-Aminobutyrate aminotransferase | Competitive | Increased GABA levels |

| Aspartate aminotransferase | Non-competitive | Disruption of glycolysis in cancer |

| 1-Aminocyclopropane-1-carboxylate synthase | Competitive | Ethylene synthesis inhibition |

Cellular Effects

The compound exhibits significant effects on various cell types, influencing cellular metabolism and signaling pathways. For instance, AOAA's inhibition of GABA-T leads to excitotoxic lesions in the striatum, mirroring conditions observed in Huntington's disease . Furthermore, its role in inhibiting aspartate aminotransferase disrupts energy metabolism in cancer cells, making them more susceptible to metabolic stress compared to normal cells .

Molecular Mechanism

The molecular mechanism underlying the biological activity of AOAA involves its interaction with PLP-dependent enzymes. By forming oxime-type complexes with these enzymes, AOAA effectively inhibits their activity. This action not only affects neurotransmitter metabolism but also alters cellular energy dynamics by preventing the reoxidation of NADH through the malate-aspartate shuttle .

Case Study: Neuroprotective Effects

In a clinical trial involving patients with Huntington's disease, AOAA was administered to evaluate its potential neuroprotective effects. While the intention was to increase GABA levels and mitigate symptoms, patients experienced side effects such as drowsiness and seizures at higher dosages . This highlights the need for careful dosage management when utilizing AOAA therapeutically.

Therapeutic Applications

Research indicates that AOAA could be beneficial in treating conditions characterized by low GABA levels or metabolic dysregulation, such as:

- Epilepsy : By increasing GABA levels, AOAA may help control seizures.

- Cancer : The compound's ability to disrupt glycolysis may provide a novel approach to targeting cancer cell metabolism.

- Tinnitus : Preliminary studies suggest that AOAA could reduce tinnitus severity, although side effects limit its clinical applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.